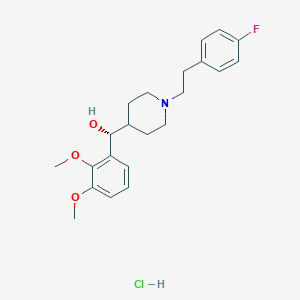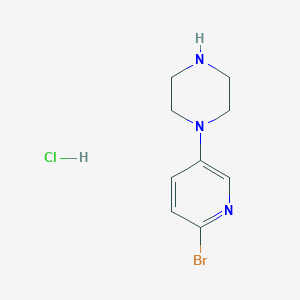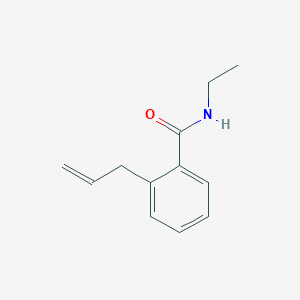
O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside involves the protection of the hydroxyl groups of mannofuranoside with isopropylidene groups, followed by the butanoylation of the remaining hydroxyl group. The reaction conditions typically involve the use of acid catalysts and anhydrous solvents to ensure the selective protection and acylation of the hydroxyl groups
Analyse Des Réactions Chimiques
O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the butanoyl group to a primary alcohol.
Substitution: The butanoyl group can be substituted with other acyl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside is widely used in scientific research, particularly in the field of proteomics. It serves as a carbohydrate probe to study protein-carbohydrate interactions, which are crucial in various biological processes . Additionally, it is used in the synthesis of more complex carbohydrate structures and as a building block in the development of glycomimetics for therapeutic applications .
Mécanisme D'action
The mechanism of action of O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside involves its interaction with specific proteins and enzymes that recognize carbohydrate structures. These interactions can modulate the activity of these proteins, influencing various cellular pathways and processes . The molecular targets include lectins and glycosyltransferases, which play key roles in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar compounds to O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside include other protected mannofuranosides and carbohydrate derivatives used in proteomics research. These compounds share similar structural features but differ in the protecting groups and acyl substituents used. For example:
O-n-Acetyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside: Uses acetyl instead of butanoyl group.
O-n-Benzoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside: Uses benzoyl group for protection.
The uniqueness of this compound lies in its specific butanoyl group, which can influence its reactivity and interactions with proteins compared to other acyl-protected mannofuranosides .
Propriétés
Formule moléculaire |
C16H26O7 |
|---|---|
Poids moléculaire |
330.37 g/mol |
Nom IUPAC |
[(3aS,4R,6R,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate |
InChI |
InChI=1S/C16H26O7/c1-6-7-10(17)19-14-13-12(22-16(4,5)23-13)11(20-14)9-8-18-15(2,3)21-9/h9,11-14H,6-8H2,1-5H3/t9?,11-,12+,13+,14+/m1/s1 |
Clé InChI |
INMKUQZPEKWDFA-OSXRZMLASA-N |
SMILES isomérique |
CCCC(=O)O[C@@H]1[C@@H]2[C@H]([C@H](O1)C3COC(O3)(C)C)OC(O2)(C)C |
SMILES canonique |
CCCC(=O)OC1C2C(C(O1)C3COC(O3)(C)C)OC(O2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid methyl ester](/img/structure/B13721725.png)




![Methyl 7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B13721752.png)
![[(E,2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate](/img/structure/B13721756.png)

![1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721772.png)
![Ethyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13721776.png)


![cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL](/img/structure/B13721801.png)

